molecular formula C17H20N6 B591069 Baquiloprim-d6 CAS No. 1228182-50-0

Baquiloprim-d6

Cat. No. B591069
CAS RN: 1228182-50-0
M. Wt: 314.426
InChI Key: AIOWJIMWVFWROP-XERRXZQWSA-N
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Description

Baquiloprim-d6 is a deuterium-labeled version of Baquiloprim . It is an antibiotic and a selective inhibitor of bacterial dihydrofolate reductases . Baquiloprim possesses in vitro bacteriostatic activity against both Gram-negative and Gram-positive bacteria .


Synthesis Analysis

Baquiloprim-d6 is an organometallic compound that incorporates the metal bismuth . It has been used as a contrast agent for imaging the gastrointestinal tract . Moreover, Baquiloprim-d6 demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . Acting as a Lewis acid, this compound exhibits the ability to donate electrons to other molecules, facilitating catalytic activity in the reactions it partakes in .


Molecular Structure Analysis

The molecular formula of Baquiloprim-d6 is C17H14D6N6 . It has a molecular weight of 314.42 .


Chemical Reactions Analysis

Baquiloprim-d6 demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . Acting as a Lewis acid, this compound exhibits the ability to donate electrons to other molecules, facilitating catalytic activity in the reactions it partakes in .


Physical And Chemical Properties Analysis

Baquiloprim-d6 is a yellow solid . The water content is 4.2% .

Scientific Research Applications

Imaging Contrast Agent

Baquiloprim-d6 has been utilized as a contrast agent for imaging the gastrointestinal tract . Its unique properties allow for enhanced visualization, which is crucial for diagnosing conditions such as intestinal blockages, tumors, and ulcers.

Catalysis in Organic Synthesis

Acting as a Lewis acid , Baquiloprim-d6 can donate electrons to other molecules, facilitating catalytic activity in chemical reactions . This property is exploited in the synthesis of various organic compounds, where Baquiloprim-d6 helps in accelerating reaction rates and improving yields.

Analytical Standard in Veterinary Medicine

In veterinary medicine, Baquiloprim-d6 serves as an analytical standard . It is used to calibrate instruments and validate methods that measure the concentration of Baquiloprim in animal tissues and fluids, ensuring accurate dosing and monitoring of the drug .

Research in Bismuth-Containing Compounds

Baquiloprim-d6 incorporates the metal bismuth, making it significant in the study of bismuth-containing compounds . Research in this area includes exploring the antimicrobial properties of bismuth and its potential applications in treating bacterial infections.

Mechanism of Action

Baquiloprim, the non-deuterated form of Baquiloprim-d6, is a selective inhibitor of bacterial dihydrofolate reductases . This suggests that Baquiloprim-d6 likely shares this mechanism of action.

Future Directions

Baquiloprim-d6 has been harnessed as a contrast agent for imaging the gastrointestinal tract . Its unique properties enable enhanced visualization in this context . Moreover, Baquiloprim-d6 demonstrates catalytic potential, making it a valuable tool in organic compound synthesis . The versatility and reactivity of Baquiloprim-d6 open up possibilities for its application as a catalyst in various chemical reactions .

properties

IUPAC Name

5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWJIMWVFWROP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746858
Record name 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baquiloprim-d6

CAS RN

1228182-50-0
Record name 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-50-0
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